![molecular formula C22H25FN2O2 B5145426 4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5145426.png)
4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide, also known as MP-10, is a synthetic compound that belongs to the class of benzamide derivatives. It was first synthesized in 2011 by a team of researchers led by Professor David E. Nichols at Purdue University. MP-10 has been found to exhibit potent and selective agonist activity at the μ-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide involves binding to the μ-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the μ-opioid receptor by 4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide results in the inhibition of neurotransmitter release, which leads to a reduction in pain perception and an increase in feelings of pleasure and reward.
Biochemical and Physiological Effects:
4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It has also been found to produce a dose-dependent decrease in locomotor activity and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide is its high affinity and selectivity for the μ-opioid receptor, which makes it a valuable tool for studying the molecular mechanisms of opioid receptor activation. However, one of the limitations of 4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide is its potential for abuse and addiction, which makes it difficult to use in studies involving human subjects.
Zukünftige Richtungen
There are several future directions for research on 4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide, including the development of new analogs with improved pharmacokinetic properties and reduced potential for abuse. Other areas of research include the investigation of the molecular mechanisms of opioid receptor activation and the development of novel therapeutic strategies for the treatment of pain and addiction. Additionally, further studies are needed to determine the long-term effects of 4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide on the brain and the body.
Synthesemethoden
The synthesis of 4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide involves a multistep process that includes the condensation of 2-methylphenylacetic acid with piperidine, followed by the reaction of the resulting product with 4-fluorobenzoyl chloride. The final step involves the reduction of the amide group to form the benzamide derivative.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide has been extensively studied for its potential use as a therapeutic agent for the treatment of pain and addiction. In preclinical studies, 4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide has been found to exhibit high affinity and selectivity for the μ-opioid receptor, which is the primary target for opioid analgesics. 4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide has also been found to be effective in reducing drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
4-fluoro-N-[[1-[2-(2-methylphenyl)acetyl]piperidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-16-5-2-3-7-19(16)13-21(26)25-12-4-6-17(15-25)14-24-22(27)18-8-10-20(23)11-9-18/h2-3,5,7-11,17H,4,6,12-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEKMEPLVZEKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCCC(C2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.